molecular formula C6H6ClNO3 B1223382 Ethyl 2-chlorooxazole-4-carboxylate CAS No. 460081-18-9

Ethyl 2-chlorooxazole-4-carboxylate

Cat. No.: B1223382
CAS No.: 460081-18-9
M. Wt: 175.57 g/mol
InChI Key: SYWQOPRAPDMWMC-UHFFFAOYSA-N
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Description

Ethyl 2-chlorooxazole-4-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It is a versatile intermediate used in the synthesis of various substituted oxazoles . This compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Mechanism of Action

  • Pharmacokinetics

    According to one source , Ethyl 2-chlorooxazole-4-carboxylate has high gastrointestinal absorption and is predicted to be a substrate for P-glycoprotein, which is involved in drug transport across cell membranes. It is also predicted to be a CYP1A2 inhibitor, which could affect the metabolism of other drugs. The compound’s LogP values suggest it has some degree of lipophilicity, which could influence its distribution within the body.

Biochemical Analysis

Biochemical Properties

Ethyl 2-chlorooxazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of oxazole derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in esterification and hydrolysis reactions. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, leading to the production of desired oxazole compounds .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, this compound can inhibit the activity of certain hydrolases by forming a stable complex with the enzyme’s active site. This inhibition can lead to downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through esterification and hydrolysis reactions, leading to the formation of different metabolites. These metabolic pathways can influence the overall flux of metabolites within the cell, affecting cellular function and metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound may be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chlorooxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are variously substituted oxazoles, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Comparison: Ethyl 2-chlorooxazole-4-carboxylate is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with its analogs. This makes it a valuable intermediate for synthesizing a wide range of substituted oxazoles with diverse chemical and biological properties .

Properties

IUPAC Name

ethyl 2-chloro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWQOPRAPDMWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963482
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460081-18-9
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloro-1,3-oxazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of tert-butyl nitrate (2.86 mL), copper(II) chloride (3.23 g) and acetonitrile (64 mL) was added ethyl 2-amino-1,3-oxazole-4-carboxylate obtained in Step A (2.50 g) at 60° C. The reaction mixture was heated at 80° C. for 3 hr, and cooled to room temperature. The reaction mixture was poured into 1 M hydrochloric acid, and the mixture was extracted with dichloromethane. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.90 g).
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
catalyst
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-chlorooxazole-4-carboxylate
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Customer
Q & A

Q1: What makes ethyl 2-chlorooxazole-4-carboxylate a useful compound in organic synthesis?

A1: this compound serves as a versatile building block for creating diversely substituted oxazoles. Its structure allows for regioselective modifications through a sequence of halogenation and palladium-catalyzed coupling reactions. [, ] This enables the introduction of various substituents at the 2-, 4-, and 5-positions of the oxazole ring, expanding the possibilities for synthesizing novel oxazole derivatives. []

Q2: What specific synthetic applications have been demonstrated using this compound?

A2: Researchers have successfully employed this compound in the synthesis of:

  • 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles through controlled halogenation and palladium-catalyzed coupling reactions. []
  • Oxazolo[4,5-c]quinoline-4(5H)-ones by reacting it with appropriately substituted anilines. []

Q3: Can you explain the role of palladium-catalyzed coupling reactions in relation to this compound?

A3: Palladium-catalyzed coupling reactions, like Suzuki or Stille couplings, are powerful tools in organic synthesis. [] When applied to this compound, these reactions facilitate the replacement of the chlorine atom with a wide range of carbon-based substituents. This versatility allows for the construction of complex oxazole derivatives with tailored properties. []

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